6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol
Description
6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol is a chemical compound with a unique structure that includes both an amino group and a dioxepane ring
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-(1-aminopropan-2-yl)-1,4-dioxepan-6-ol |
InChI |
InChI=1S/C8H17NO3/c1-7(4-9)8(10)5-11-2-3-12-6-8/h7,10H,2-6,9H2,1H3 |
InChI Key |
OADUVNAADFVGHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(COCCOC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol typically involves the reaction of 1-aminopropan-2-ol with a suitable epoxide to form the dioxepane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the ring closure. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines .
Scientific Research Applications
6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the dioxepane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A simpler compound with similar functional groups but lacking the dioxepane ring.
2-Fluoroamphetamine: A compound with a similar amino group but different overall structure and properties.
Uniqueness
6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol is unique due to the presence of both an amino group and a dioxepane ring, which confer distinct chemical and biological properties.
Biological Activity
6-(1-Aminopropan-2-yl)-1,4-dioxepan-6-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from a diverse range of sources.
Chemical Structure and Properties
The molecular structure of this compound features a dioxepane ring with an amino group, which is critical for its biological activity. The compound's solubility and stability are influenced by these functional groups, impacting its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways, similar to other acyclic nucleoside analogs.
Inhibition of Enzymes
One notable mechanism involves the inhibition of human purine nucleoside phosphorylase (PNP), an enzyme critical for purine metabolism. Compounds structurally related to this compound have shown potent inhibitory effects on PNP, leading to potential applications in treating T-cell related diseases .
Biological Activity
The biological activity of this compound can be summarized as follows:
Study 1: Inhibition of PNP
In a study examining various acyclic immucillin derivatives, this compound demonstrated significant inhibition of PNP with a low dissociation constant. This suggests a strong binding affinity and potential for therapeutic use in conditions where PNP activity is dysregulated .
Study 2: Antiviral Activity
Research has indicated that compounds similar to this compound possess antiviral properties by interfering with viral replication processes. This mechanism is particularly relevant in the context of treating viral infections where nucleotide metabolism plays a crucial role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
